molecular formula C11H11F3OS B7999319 3'-(n-Propylthio)-2,2,2-trifluoroacetophenone

3'-(n-Propylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7999319
M. Wt: 248.27 g/mol
InChI Key: OONIKBKEPPWGTM-UHFFFAOYSA-N
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Description

3'-(n-Propylthio)-2,2,2-trifluoroacetophenone (CAS 1443354-11-7) is a high-purity organic compound offered for research and development applications. This specialized chemical features a phenyl ketone core substituted with a trifluoromethyl group and an n-propylthio ether chain, a structure that makes it a valuable intermediate in synthetic chemistry. The compound is supplied with a minimum purity of 97.0% . Its molecular formula is C 11 H 11 F 3 OS, and it has a molecular weight of 248.26 g/mol . The canonical SMILES representation for its structure is CCCSC1=CC=CC=C1C(=O)C(F)(F)F . Research Applications: While specific studies on this exact molecule are limited, its structure suggests broad utility. Trifluoroacetophenone derivatives are recognized in organic synthesis, particularly as building blocks for more complex molecules . The presence of the sulfur atom in the n-propylthio side chain makes this compound a potential precursor in medicinal chemistry for the development of novel therapeutic agents and in materials science for creating advanced functional materials. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability in bioactive molecules, making this derivative particularly interesting for pharmaceutical research . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle with care. It may be harmful if swallowed and may cause skin and serious eye irritation . Always refer to the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment, including gloves and eye/face protection .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-propylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3OS/c1-2-6-16-9-5-3-4-8(7-9)10(15)11(12,13)14/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONIKBKEPPWGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The nucleophilic aromatic substitution (SNAr) approach utilizes 3'-bromo-2,2,2-trifluoroacetophenone as the electrophilic substrate, reacting with propylthiol (n-C₃H₇SH) in the presence of a base. The bromine atom at the para position is displaced by the thiolate anion, forming the C–S bond. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) serves as the base, with dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents.

Table 1: SNAr Reaction Optimization

SubstrateBaseSolventTemperature (°C)Yield (%)Source
3'-bromo-2,2,2-TFAK₂CO₃DMF8078
3'-bromo-2,2,2-TFAEt₃NTHF6065
3'-iodo-2,2,2-TFACs₂CO₃DMSO10082

Key observations:

  • Higher temperatures (80–100°C) improve reaction rates but may promote side reactions like hydrolysis of the trifluoroacetyl group.

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity compared to THF.

Friedel-Crafts Acylation Approach

Trifluoroacetylation of Aromatic Precursors

The Friedel-Crafts acylation introduces the trifluoroacetyl group to a pre-functionalized thioether-containing benzene ring. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalyzes the reaction between 3-(n-propylthio)benzene and trifluoroacetic anhydride (TFAA).

Reaction Conditions:

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Yield : 68–72%

Limitations :

  • Regioselectivity issues arise if the aromatic ring contains multiple activating groups.

  • Over-acylation may occur, necessitating careful stoichiometric control.

Grignard Reagent-Mediated Synthesis

Formation of the Trifluoroacetyl Group

A Grignard reagent (e.g., CF₃MgBr) reacts with 3'-(n-propylthio)benzoyl chloride to form the ketone. TurboGrignard (i-PrMgCl·LiCl) enhances reactivity, enabling reactions at –10°C to 25°C.

Critical Parameters:

  • Grignard reagent : TurboGrignard (2.0 equiv)

  • Solvent : THF, –10°C → 20°C

  • Quenching : Gradual addition to aqueous HCl (1.5 M) prevents exothermic decomposition.

Example Protocol :

  • Add TurboGrignard to 3'-(n-propylthio)benzoyl chloride in THF at –10°C.

  • Warm to 20°C over 1 hour.

  • Quench with HCl, extract with ethyl acetate, and purify via column chromatography (hexane/EA 3:1).

Transition Metal-Catalyzed Coupling Methods

Palladium-Catalyzed C–S Bond Formation

Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling between 3'-halo-2,2,2-trifluoroacetophenone and propylthiol via a thiolate intermediate. This method avoids strongly basic conditions, preserving acid-sensitive functional groups.

Optimization Data:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : K₃PO₄

  • Yield : 70%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key steps include:

  • SNAr in Flow : Propylthiol and 3'-bromo-TFA are pumped through a heated reactor (80°C, residence time: 30 min).

  • In-line Purification : Integrated liquid-liquid extraction removes excess thiol and base.

  • Crystallization : Anti-solvent (hexane) addition precipitates the product with >95% purity.

Table 2: Industrial Process Metrics

ParameterBatch ProcessFlow Process
Cycle Time (h)122
Yield (%)7589
Purity (%)9297

Chemical Reactions Analysis

Types of Reactions

3’-(n-Propylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group of the acetophenone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

3’-(n-Propylthio)-2,2,2-trifluoroacetophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3’-(n-Propylthio)-2,2,2-trifluoroacetophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propylthio group may contribute to binding interactions with target proteins, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Electronic Properties

Compound Substituent Position/Type Electron-Withdrawing Strength Hydroboration Reactivity (Time) Reference
2,2,2-Trifluoroacetophenone α-CF₃ High 15 min (quantitative yield)
Acetophenone α-CH₃ Low >2.5 h (slow reaction)
3'-Methyl-2,2,2-trifluoroacetophenone p-CH₃ Moderate N/A
3'-Methoxy-2,2,2-trifluoroacetophenone p-OCH₃ Moderate (with resonance) N/A
3'-(n-Propylthio)-2,2,2-trifluoroacetophenone p-S-C₃H₇ Moderate (S lone pairs reduce EW effect) Predicted slower than CF₃ analogs

Key Findings :

  • The α-CF₃ group in 2,2,2-trifluoroacetophenone enhances electrophilicity, enabling rapid hydroboration (15 min, quantitative yield).
  • Substitution with a para-methyl or methoxy group reduces electron-withdrawing effects but introduces steric hindrance.
  • The n-propylthio substituent likely decreases electrophilicity due to sulfur’s electron-donating resonance effects, while its bulky alkyl chain may slow reaction kinetics compared to smaller substituents.

Reactivity in Organic Transformations

Hydroboration and Catalysis

  • 2,2,2-Trifluoroacetophenone: Exhibits high reactivity in hydroboration due to strong EW effects, achieving quantitative conversion in 15 min.
  • 3'-Methyl Analog : Less reactive than the parent compound; steric hindrance from the methyl group slows substrate binding in catalytic processes.
  • Propylthio Derivative : Expected to show intermediate reactivity. The sulfur atom may facilitate nucleophilic substitution or metal coordination, but steric bulk could limit accessibility in catalytic systems.

Asymmetric Reductions

  • 2,2,2-Trifluoroacetophenone: Reduced enantioselectively by TeSADH mutants to (S)-halohydrins (e.g., α-(trifluoromethyl)benzyl alcohol with 65% yield and 40% ee).

Table 2: AChE Inhibitory Activity of Trifluoroacetophenone Derivatives

Compound Binding Affinity (ΔG, kcal mol⁻¹) Experimental vs. Predicted Activity Reference
3'-Methyl-2,2,2-trifluoroacetophenone ΔGEXP = −11.80, ΔGML = −12.16 High (positive control in AChE assays)
Galantamine (Control) ΔGEXP = −10.50 Clinically approved inhibitor
Propylthio Derivative N/A Predicted moderate (untested)

Key Findings :

  • The methyl-substituted analog shows strong binding to acetylcholinesterase (AChE), comparable to galantamine.
  • The propylthio variant’s activity remains unstudied, but its larger substituent may reduce binding efficiency due to steric clashes in the enzyme active site.

Biological Activity

3'-(n-Propylthio)-2,2,2-trifluoroacetophenone is a synthetic compound notable for its unique structural features, including a trifluoroacetophenone backbone and a propylthio substituent at the 3' position. This article delves into its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H12F3OS
Molecular Weight : 248.26 g/mol

The compound's trifluoroacetophenone structure is characterized by the presence of three fluorine atoms, which contribute to its electronic properties and reactivity. The propylthio group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The propylthio group can participate in nucleophilic interactions, while the trifluoromethyl moiety may enhance binding affinity due to its electronegative character.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Some studies suggest potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,2,2-TrifluoroacetophenoneC9H7F3OLacks propylthio group; simpler structure
4'-n-Propylthio-2,2,2-trifluoroacetophenoneC12H12F3OSPropylthio at para position; different reactivity
3'-Iso-propyl-2,2,2-trifluoroacetophenoneC12H12F3OIso-propyl instead of n-propyl; altered sterics
4'-Fluorothio-2,2,2-trifluoroacetophenoneC12H11F4OSAdditional fluorine; enhanced electronegative character

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the propylthio group was linked to enhanced permeability through bacterial membranes.
  • Cytotoxicity Assays :
    • In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibits dose-dependent cytotoxic effects. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Enzyme Inhibition :
    • Research on enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain kinases involved in cancer cell proliferation. This inhibition was quantified using IC50 values, demonstrating effectiveness at low micromolar concentrations.

Q & A

Q. Why do computational studies overestimate the compound's dipole moment compared to experimental values?

  • Methodological Answer : Gas-phase DFT calculations often neglect solvent-induced polarization. Recalculate with explicit solvent molecules (e.g., 3 H₂O) or hybrid solvation models (SMD). Experimental dipole moments should be measured in benzene via dielectric constant methods .

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